molecular formula C11H8N2O2S B8797265 3-(1,3-THIAZOL-2-YLAMINO)-1(3H)-ISOBENZOFURANONE

3-(1,3-THIAZOL-2-YLAMINO)-1(3H)-ISOBENZOFURANONE

Cat. No. B8797265
M. Wt: 232.26 g/mol
InChI Key: ZQWUKVVSXIBRAJ-UHFFFAOYSA-N
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Patent
US07994187B2

Procedure details

2-Aminothiazole (I31) (1.0 equiv., 5.00 mmol, 0.500 g) and 2-formylbenzoic acid (I32) (1.2 equiv., 6.00 mmol, 0.900 g) were mixed in ethanol (8 ml) and heated at reflux for 2 h. Upon cooling, a precipitate was formed. The product was isolated by filtration and washed with isopropyl ether to afford 3-(2-thiazolylamino)-isobenzofuran-1(3H)-one (I33) (0.944 g, yield=81%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.[CH:7]([C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12])=O>C(O)C>[S:3]1[CH:4]=[CH:5][N:6]=[C:2]1[NH:1][CH:7]1[C:9]2[C:10](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:11](=[O:13])[O:12]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NC=1SC=CN1
Name
Quantity
0.9 g
Type
reactant
Smiles
C(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
a precipitate was formed
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
WASH
Type
WASH
Details
washed with isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC=C1)NC1OC(C2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.944 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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